molecular formula C17H19NO3 B4972237 N-(3,4-dimethoxybenzyl)-2-phenylacetamide

N-(3,4-dimethoxybenzyl)-2-phenylacetamide

Cat. No. B4972237
M. Wt: 285.34 g/mol
InChI Key: SEQLPTOJHKIZAG-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-2-phenylacetamide, also known as DMAPA, is a compound that has garnered interest in the scientific community due to its potential applications in various fields. DMAPA is a white crystalline powder with a molecular weight of 295.35 g/mol and a melting point of 100-102°C.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-2-phenylacetamide is not well understood. However, it is believed to act as a nucleophile in various chemical reactions due to the presence of the benzyl and phenyl groups.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, it has been shown to exhibit moderate toxicity in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,4-dimethoxybenzyl)-2-phenylacetamide in lab experiments is its high purity and stability. However, one limitation is its moderate toxicity, which may require the use of protective equipment and proper disposal methods.

Future Directions

1. Further investigation into the mechanism of action of N-(3,4-dimethoxybenzyl)-2-phenylacetamide.
2. Exploration of this compound's potential as a ligand in metal-catalyzed reactions.
3. Synthesis of novel pharmaceuticals and organic compounds using this compound as a building block.
4. Development of safer and more efficient synthesis methods for this compound.

Synthesis Methods

N-(3,4-dimethoxybenzyl)-2-phenylacetamide can be synthesized through a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde with phenylacetic acid, followed by reduction using sodium borohydride. The resulting product is then purified through recrystallization.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-2-phenylacetamide has been studied for its potential application as a building block for the synthesis of various pharmaceuticals and organic compounds. It has also been investigated for its use as a ligand in metal-catalyzed reactions.

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-20-15-9-8-14(10-16(15)21-2)12-18-17(19)11-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQLPTOJHKIZAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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